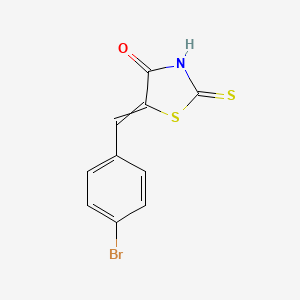
5-(4-Bromobenzylidene)rhodanine
Descripción general
Descripción
5-(4-Bromobenzylidene)rhodanine is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzylidene)rhodanine typically involves a Knoevenagel condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and rhodanine in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction can be facilitated by microwave dielectric heating, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
The use of environmentally benign solvents and recyclable catalysts can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromobenzylidene)rhodanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzylidene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: The compound can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Bases: Piperidine, triethylamine (TEA), sodium acetate (AcONa)
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Catalysts: Bronsted acidic ionic liquids like [Et3NH][HSO4]
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobenzylidene)rhodanine involves its interaction with various molecular targets. The compound’s electrophilic nature, due to the conjugated exocyclic double bond, allows it to undergo Michael addition with nucleophilic protein residues. This interaction can inhibit the activity of enzymes and disrupt biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorobenzylidene)rhodanine
- 5-(4-Methoxybenzylidene)rhodanine
- 5-(4-Dimethylaminobenzylidene)rhodanine
Uniqueness
5-(4-Bromobenzylidene)rhodanine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its analogs with different substituents .
Propiedades
IUPAC Name |
5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYBZARCCHWNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304899 | |
| Record name | 5-(4-Bromobenzylidene)rhodanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34560-01-5 | |
| Record name | 5-(4-Bromobenzylidene)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34560-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromobenzylidene)rhodanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


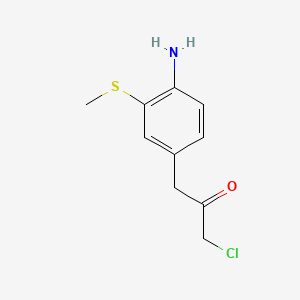
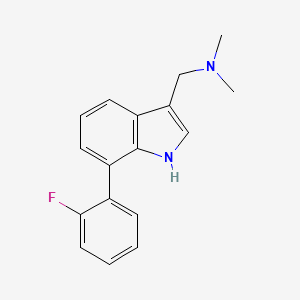
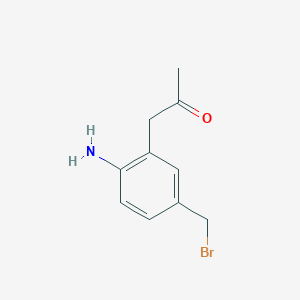
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)
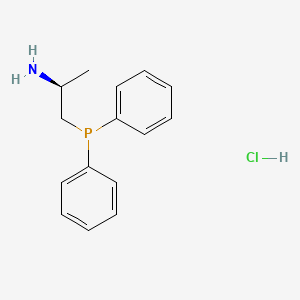
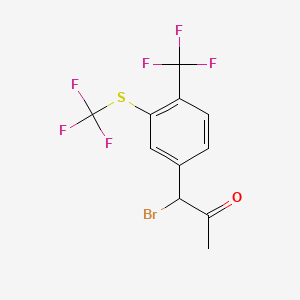
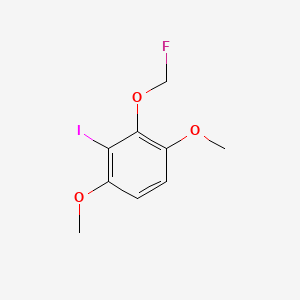


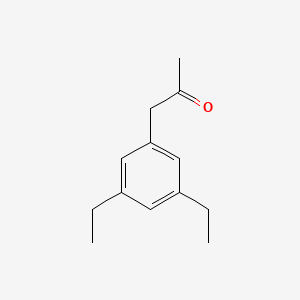
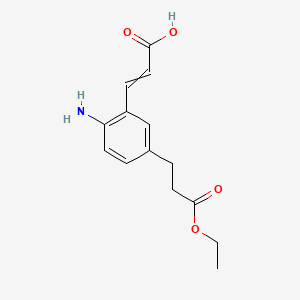
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
